Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate
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Description
Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate is a chemical compound with the CAS Number: 17327-34-3 . It has a molecular weight of 238.13 . The IUPAC name for this compound is ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F6O2/c1-2-15-5(14)3-4(6(8,9)10)7(11,12)13/h4H,2-3H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.It has a molecular weight of 238.13 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.
Safety and Hazards
Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate is classified as a highly flammable liquid and vapour. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for this compound are not mentioned in the sources I found, the use of trifluoromethyl groups in organic synthesis is a topic of ongoing research. For example, Ethyl 4,4,4-trifluoroacetoacetate has been used to synthesize enantiopure trifluoromethyl-functionalized products , suggesting potential applications in the development of new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F6N2O2/c1-2-20-8(19)5-7(10(14,15)16)18-4-3-6(17-18)9(11,12)13/h3-4,7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOHCCOHAHHDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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